
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminomethyl group attached to a pyridine ring, along with a methylamine substituent. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride typically involves multiple steps, starting with the functionalization of the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with methylamine under controlled conditions to introduce the aminomethyl group. This is followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This can lead to modulation of biochemical pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride
- 5-(Aminomethyl)-2-furancarboxylic acid
- 2,5-Bis(aminomethyl)furan
Uniqueness
5-(Aminomethyl)-N-methylpyridin-2-amine dihydrochloride stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical reactivity and biological activity compared to other similar compounds. Its solubility and stability as a dihydrochloride salt also make it particularly useful in various applications.
Propiedades
Fórmula molecular |
C7H13Cl2N3 |
|---|---|
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
5-(aminomethyl)-N-methylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-9-7-3-2-6(4-8)5-10-7;;/h2-3,5H,4,8H2,1H3,(H,9,10);2*1H |
Clave InChI |
QTZWTXIOFJFWKM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C(C=C1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363947.png)
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)
![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)
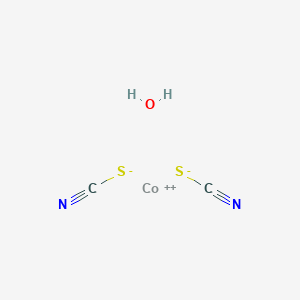
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)
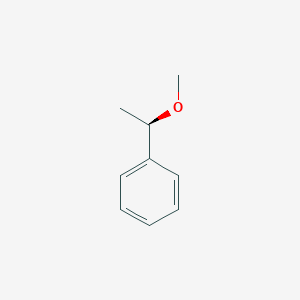
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
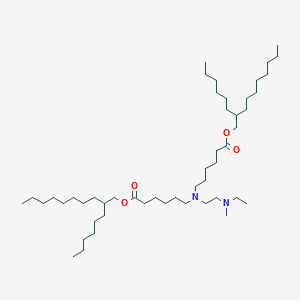

![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)

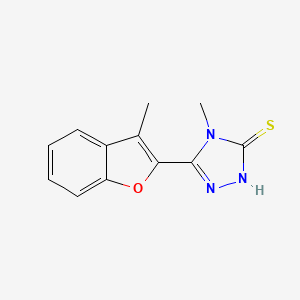
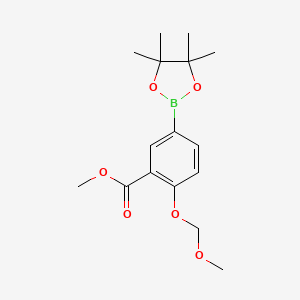
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364034.png)
